
Ethyl 2,4,5-trichlorophenoxyacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2,4,5-trichlorophenoxyacetate, also known as 2,4,5-T ethyl ester, is a synthetic chemical compound that belongs to the family of phenoxy herbicides. It was widely used as a herbicide in the past, but its use has been banned due to its potential health hazards. Despite its controversial history, Ethyl 2,4,5-trichlorophenoxyacetate has been studied for its scientific research applications.
作用機序
Ethyl 2,4,5-trichlorophenoxyacetate acts as a selective herbicide by disrupting the growth of broadleaf plants. It works by mimicking the natural plant hormone auxin, which regulates plant growth. Ethyl 2,4,5-trichlorophenoxyacetate binds to the auxin receptor and triggers an uncontrolled growth response, leading to the death of the plant.
Biochemical and Physiological Effects:
Ethyl 2,4,5-trichlorophenoxyacetate has been shown to cause a range of biochemical and physiological effects in plants and animals. It can interfere with the synthesis of nucleic acids and proteins, disrupt the cell membrane, and affect the activity of enzymes. In animals, Ethyl 2,4,5-trichlorophenoxyacetate has been shown to cause liver damage, immune system suppression, and reproductive toxicity.
実験室実験の利点と制限
Ethyl 2,4,5-trichlorophenoxyacetate has several advantages for lab experiments. It is a well-characterized compound with a known mechanism of action, making it a useful tool for studying plant growth and development. However, its potential health hazards and environmental impact limit its use in research.
将来の方向性
There are several future directions for the study of Ethyl 2,4,5-trichlorophenoxyacetate. One area of research is the development of safer and more effective herbicides that can replace Ethyl 2,4,5-trichlorophenoxyacetate. Another area of research is the investigation of the molecular mechanisms of herbicide resistance in weeds, which could lead to the development of new strategies for weed control. Finally, the study of the metabolism and toxicity of phenoxy herbicides in plants and animals could provide insights into the environmental impact of these compounds and inform regulatory decisions.
合成法
Ethyl 2,4,5-trichlorophenoxyacetate can be synthesized by the esterification of 2,4,5-trichlorophenoxyacetic acid with ethanol in the presence of a catalyst. The reaction is carried out under reflux conditions and the product is purified by distillation.
科学的研究の応用
Ethyl 2,4,5-trichlorophenoxyacetate has been studied for its scientific research applications. It has been used as a model compound to study the metabolism and toxicity of phenoxy herbicides in plants and animals. Ethyl 2,4,5-trichlorophenoxyacetate has also been used as a tool to investigate the molecular mechanisms of herbicide resistance in weeds.
特性
CAS番号 |
1928-39-8 |
|---|---|
製品名 |
Ethyl 2,4,5-trichlorophenoxyacetate |
分子式 |
C10H9Cl3O3 |
分子量 |
283.5 g/mol |
IUPAC名 |
ethyl 2-(2,4,5-trichlorophenoxy)acetate |
InChI |
InChI=1S/C10H9Cl3O3/c1-2-15-10(14)5-16-9-4-7(12)6(11)3-8(9)13/h3-4H,2,5H2,1H3 |
InChIキー |
LVNNFHCEDQSWSC-UHFFFAOYSA-N |
SMILES |
CCOC(=O)COC1=CC(=C(C=C1Cl)Cl)Cl |
正規SMILES |
CCOC(=O)COC1=CC(=C(C=C1Cl)Cl)Cl |
melting_point |
64.0 °C |
その他のCAS番号 |
1928-39-8 |
溶解性 |
1.41e-05 M |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



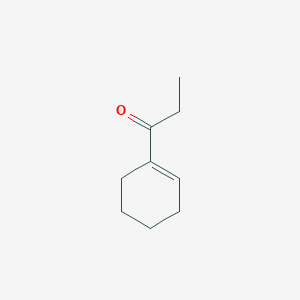
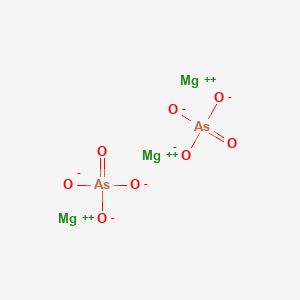
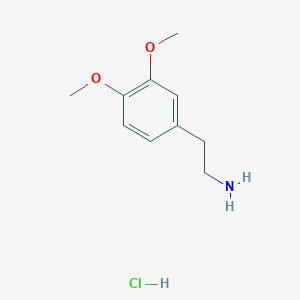
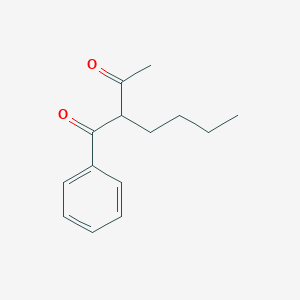
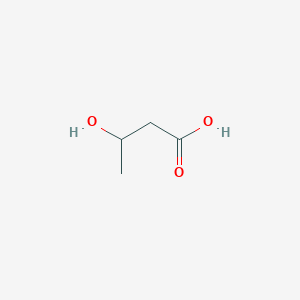
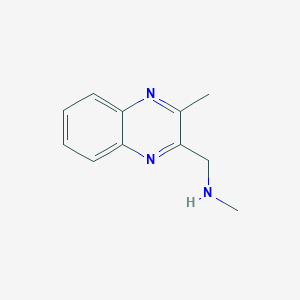
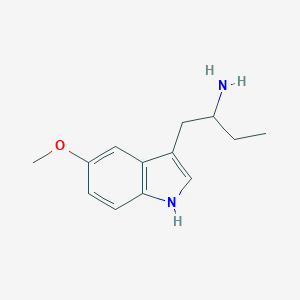
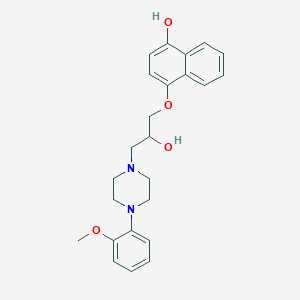

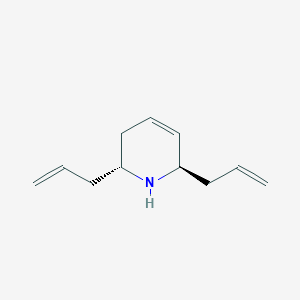
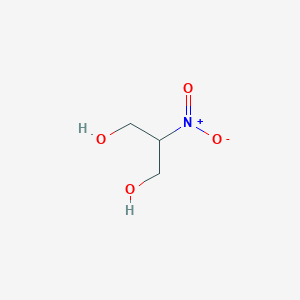

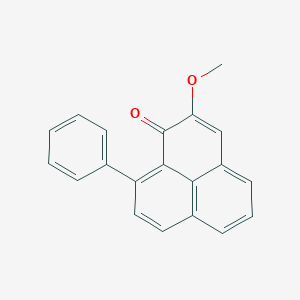
![[1,4,4-Tris(hydroxymethyl)cyclohexyl]methanol](/img/structure/B158256.png)